Cas no 1568043-19-5 (Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-)

Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-, is a chiral organic compound featuring a pyridinyl substituent and an amino-methyl functional group. Its stereospecific (2R) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound's pyridine moiety enhances its potential as a ligand or intermediate in catalysis, while the amino and amide groups contribute to its reactivity in peptide coupling or derivatization reactions. Its well-defined structure and functional versatility make it suitable for research in medicinal chemistry, particularly in the development of targeted bioactive molecules. High purity and consistent stereochemical integrity are key advantages for laboratory and industrial use.
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- structure
1568043-19-5 structure
Product Name:Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
CAS No:1568043-19-5
MF:C10H15N3O
MW:193.245601892471
MDL:MFCD21252894
CID:4554036
Update Time:2025-10-29

Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide
    • Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
    • (2R)-2-Amino-3-methyl-N-pyridin-2-ylbutanamide
    • D75413
    • (R)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
    • MDL: MFCD21252894
    • Inchi: 1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1
    • InChI Key: JECHQMMXVZMHQA-SECBINFHSA-N
    • SMILES: O=C([C@@H](C(C)C)N)NC1C=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68

Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Pricemore >>

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abcr
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Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Suppliers

Amadis Chemical Company Limited
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(CAS:1568043-19-5)Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
Order Number:A1001379
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:58
Price ($):320.0
Email:sales@amadischem.com

Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Related Literature

Additional information on Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-

Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- (CAS No. 1568043-19-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- (CAS No. 1568043-19-5) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. This amide derivative, characterized by its chiral center at the (2R) configuration, integrates a butanamide moiety with a 2-pyridinyl group, making it a promising candidate for further exploration in drug discovery and therapeutic development.

At the core of its chemical identity lies the butanamide backbone, which is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The presence of an amino group at the 2-position further enhances its potential as a pharmacophore, allowing for modifications that can fine-tune its binding affinity and selectivity. The methyl group at the 3-position adds another layer of structural complexity, which can influence both the physical properties of the compound and its interactions with biological systems.

The N-2-pyridinyl substituent is particularly noteworthy, as pyridine derivatives are widely recognized for their role in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In this context, the pyridinyl group in Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- could serve as a key interaction point with biological targets, potentially enhancing its therapeutic efficacy. The combination of these structural elements makes this compound a compelling subject for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such molecules with high accuracy. Studies using molecular docking simulations have suggested that this compound may interact with various enzymes and receptors, including those involved in inflammatory pathways and metabolic processes. These predictions are supported by experimental data showing that structurally similar amides exhibit significant biological activity.

In particular, research has highlighted the potential of this compound as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. The chiral center at the (2R) configuration is believed to enhance its specificity for COX-2, reducing off-target effects and improving therapeutic outcomes. This aligns with broader trends in drug development where enantiopure compounds are preferred for their improved safety profiles.

The pyridinyl group also opens up possibilities for further derivatization, allowing chemists to explore new analogs with enhanced properties. For instance, introducing additional functional groups or heterocycles could modify the electronic properties of the molecule, influencing its solubility, bioavailability, and metabolic stability. Such modifications are essential for optimizing drug candidates for clinical use.

From a synthetic chemistry perspective, Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- presents an interesting challenge due to its complex structure. However, recent methodologies have made it more feasible to synthesize chiral amides with high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled researchers to access enantiomerically enriched forms of this compound, which are critical for evaluating its biological activity.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The ability to fine-tune its properties through structural modifications also opens up possibilities for developing novel materials with specific functionalities.

As research continues to uncover new biological pathways and therapeutic targets, compounds like Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- are likely to play an increasingly important role in drug discovery. Their ability to interact selectively with biological targets while maintaining favorable pharmacokinetic properties makes them valuable tools for developing next-generation therapeutics.

In conclusion, Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- is a structurally intriguing molecule with significant potential in medicinal chemistry and chemical biology. Its unique combination of functional groups and chiral center positions it as a promising candidate for further exploration in drug development and material science. As research advances, this compound is poised to contribute to breakthroughs in understanding disease mechanisms and developing innovative treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1568043-19-5)Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
A1001379
Purity:99%
Quantity:1g
Price ($):320.0
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